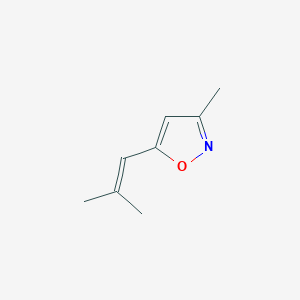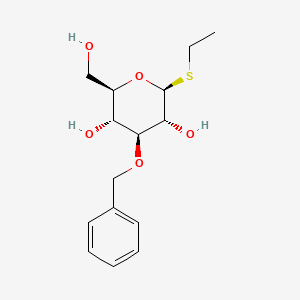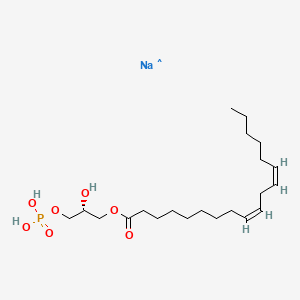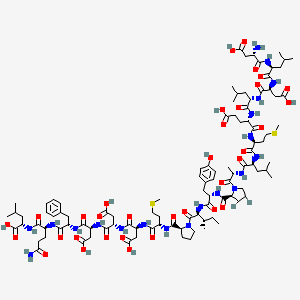
2'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- is a biphenyl derivative that features a carboxylic acid group at the 3-position, a fluorine atom at the 2’-position, and a hydroxyl group at the 4-position. Biphenyl compounds are known for their structural versatility and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- typically involves the functionalization of biphenyl derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of biphenyl derivatives, including [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy-, often employs scalable synthetic methodologies. These methods may include metal-catalyzed cross-coupling reactions, electrophilic substitution reactions, and enzymatic synthesis . The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group produces an alcohol. Substitution reactions can introduce various functional groups onto the biphenyl rings .
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities. Biphenyl derivatives have been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties .
Medicine
In medicine, biphenyl derivatives are explored for their therapeutic potential. They are investigated as potential drug candidates for various diseases, including cancer and infectious diseases .
Industry
In industry, [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- is used in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). Its structural properties contribute to the performance and stability of these materials .
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other biphenyl derivatives such as:
- 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid
- 2-Fluoro-4-hydroxybiphenyl
- 3-Carboxy-4’-fluorobiphenyl
Uniqueness
What sets [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
22494-44-6 |
|---|---|
Formule moléculaire |
C13H9FO3 |
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H9FO3/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7,15H,(H,16,17) |
Clé InChI |
LFRHISOKBMDTDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B14077281.png)
![N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14077291.png)

![3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid](/img/structure/B14077316.png)
![ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate](/img/structure/B14077327.png)



![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)




